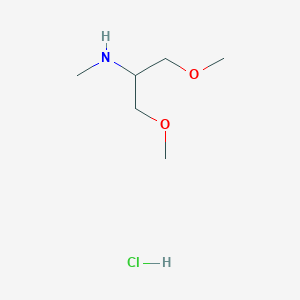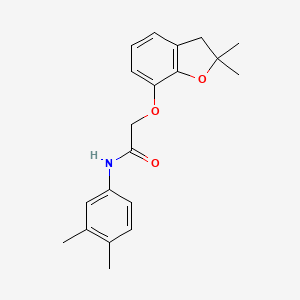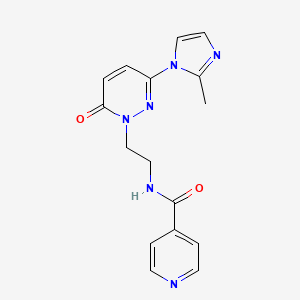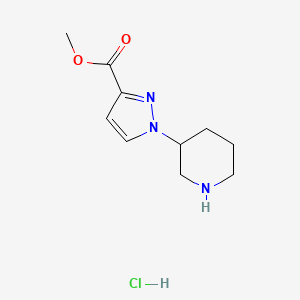![molecular formula C14H15N3O3 B2460620 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) CAS No. 338422-82-5](/img/structure/B2460620.png)
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) (2AQX) is a quinoxaline-based compound that has been studied for its potential use in a variety of scientific research applications. It is a highly reactive, water-soluble compound that has been used in a wide range of research areas, including biochemistry, physiology, and pharmacology. 2AQX has been found to have a number of biochemical and physiological effects, and its use in laboratory experiments has been found to have both advantages and limitations.
Scientific Research Applications
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) has been studied for its potential use in a variety of scientific research applications. It has been used in studies of the structure and function of proteins, enzymes, and other biologically active molecules. It has also been used to study the mechanism of action of drugs and other compounds, as well as for the development of new drugs and drug delivery systems. 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) has also been used in studies of cell signaling and signal transduction pathways, as well as in studies of the structure and function of DNA and RNA.
Mechanism of Action
The exact mechanism of action of 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) is not fully understood. However, it is believed to interact with proteins, enzymes, and other biologically active molecules in a variety of ways. It has been found to be an inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of cAMP and cGMP. It has also been found to interact with proteins involved in signal transduction pathways, as well as with proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) has been found to have a number of biochemical and physiological effects. It has been found to induce the expression of a number of genes, including those involved in cell cycle regulation, apoptosis, and cell differentiation. It has also been found to inhibit the activity of certain enzymes, including phosphodiesterase. In addition, it has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) has a number of advantages and limitations for laboratory experiments. One of the main advantages is its high reactivity and water solubility, which make it easy to use in a wide range of experiments. Additionally, its biochemical and physiological effects make it useful for studying a variety of biological processes. However, its reactivity and water solubility can also be a disadvantage, as it can interact with other compounds and interfere with the results of experiments.
Future Directions
There are a number of potential future directions for 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) research. One potential direction is the development of new drugs and drug delivery systems based on 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate). Additionally, further research into the biochemical and physiological effects of 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) may lead to a better understanding of its mechanism of action and potential therapeutic applications. Additionally, further research into its structure and function may lead to the development of new methods for synthesizing and using 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) in laboratory experiments. Finally, further research into the structure and function of proteins, enzymes, and other biologically active molecules that interact with 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) may lead to a better understanding of their roles in biological processes.
Synthesis Methods
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) is a quinoxaline-based compound and can be synthesized in a laboratory setting using a variety of methods. One of the most common methods of synthesis involves the reaction of 2-acetyl-3-methylquinoxaline-1,4-diium-1,4-bis(olate) (AMQX) with dimethylamine in a two-step reaction. In the first step, the AMQX is reacted with dimethylamine to form 2-acetyl-3-(2-dimethylaminoethenyl)quinoxaline-1,4-diium-1,4-bis(olate). In the second step, the resulting compound is reacted with formaldehyde to form 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate).
properties
IUPAC Name |
1-[3-[(E)-2-(dimethylamino)ethenyl]-4-oxido-1-oxoquinoxalin-1-ium-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10(18)14-13(8-9-15(2)3)16(19)11-6-4-5-7-12(11)17(14)20/h4-9H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADIVLOHTMMQBM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-N-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2460538.png)
![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide](/img/structure/B2460539.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2460542.png)

![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2460544.png)
![2-Chloro-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2460549.png)
![3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2460551.png)



![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-3-yl]acetic acid](/img/structure/B2460558.png)
